molecular formula C10H15NO3 B12287275 2-Amino-2-(2,4-dimethoxyphenyl)ethanol

2-Amino-2-(2,4-dimethoxyphenyl)ethanol

Cat. No.: B12287275
M. Wt: 197.23 g/mol
InChI Key: XNLFQEYMRQGUGF-UHFFFAOYSA-N
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Description

2-Amino-2-(2,4-dimethoxyphenyl)ethanol is an organic compound with the molecular formula C10H15NO3 It is characterized by the presence of an amino group and a hydroxyl group attached to an ethyl chain, which is further connected to a dimethoxy-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2,4-dimethoxyphenyl)ethanol typically involves the reduction of 2,4-dimethoxyphenyl-2-nitroethanol. This reduction can be achieved using boron-based reducing agents such as sodium borohydride or potassium borohydride under mild reaction conditions . The reaction is generally carried out in an alcohol solvent, such as methanol or ethanol, at room temperature.

Industrial Production Methods

For industrial-scale production, the process involves the condensation of 2,4-dimethoxybenzaldehyde with nitromethane in the presence of a base to form 2,4-dimethoxyphenyl-2-nitroethanol. This intermediate is then reduced using boron-based reducing agents to yield this compound . The industrial process is designed to be efficient, cost-effective, and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2,4-dimethoxyphenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group in the precursor can be reduced to form the amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and potassium borohydride are commonly used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of the amino alcohol.

    Substitution: Formation of substituted amino alcohols.

Scientific Research Applications

2-Amino-2-(2,4-dimethoxyphenyl)ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of hypotension.

    Industry: Used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-2-(2,4-dimethoxyphenyl)ethanol involves its interaction with specific molecular targets. It acts as a direct-acting sympathomimetic agent, stimulating alpha-adrenergic receptors in both arterial and venous systems. This leads to vasoconstriction and an increase in blood pressure . The compound’s effects are mediated through the activation of adrenergic signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(2,5-dimethoxyphenyl)ethanol
  • 2-Amino-1-(3,4-dimethoxyphenyl)ethanol
  • 2-Amino-2-(3,4-dimethoxyphenyl)ethanol

Uniqueness

2-Amino-2-(2,4-dimethoxyphenyl)ethanol is unique due to its specific substitution pattern on the phenyl ring, which influences its chemical reactivity and biological activity. The presence of methoxy groups at the 2 and 4 positions enhances its solubility and may affect its interaction with biological targets compared to other similar compounds .

Properties

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

2-amino-2-(2,4-dimethoxyphenyl)ethanol

InChI

InChI=1S/C10H15NO3/c1-13-7-3-4-8(9(11)6-12)10(5-7)14-2/h3-5,9,12H,6,11H2,1-2H3

InChI Key

XNLFQEYMRQGUGF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(CO)N)OC

Origin of Product

United States

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